
1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromoethyl group attached to the piperidine ring, which is further substituted with two methyl groups. The hydrobromide salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
準備方法
The synthesis of 1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 4,4-dimethylpiperidine and 2-bromoethanol.
Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrobromic acid, to facilitate the formation of the hydrobromide salt.
Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are usually carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products: The major products depend on the type of reaction. For example, substitution with an amine nucleophile would yield an amine derivative of the piperidine compound.
科学的研究の応用
1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide involves its interaction with biological targets:
Molecular Targets: The compound can interact with receptors and enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, leading to physiological effects. These pathways may include signal transduction cascades and metabolic processes.
類似化合物との比較
1-(2-Bromoethyl)-4,4-dimethylpiperidinehydrobromide can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-Chloroethyl)-4,4-dimethylpiperidine and 1-(2-Iodoethyl)-4,4-dimethylpiperidine share structural similarities but differ in their halogen substituents.
Uniqueness: The presence of the bromoethyl group in this compound imparts unique reactivity and properties, making it distinct from its chloro and iodo counterparts. This uniqueness can be exploited in specific chemical reactions and applications.
特性
分子式 |
C9H19Br2N |
|---|---|
分子量 |
301.06 g/mol |
IUPAC名 |
1-(2-bromoethyl)-4,4-dimethylpiperidine;hydrobromide |
InChI |
InChI=1S/C9H18BrN.BrH/c1-9(2)3-6-11(7-4-9)8-5-10;/h3-8H2,1-2H3;1H |
InChIキー |
JQMKIDYTULDTLR-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(CC1)CCBr)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


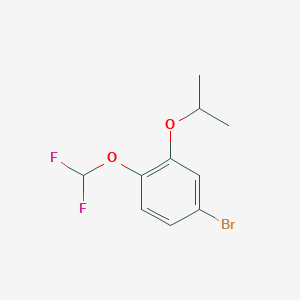

![2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13467641.png)

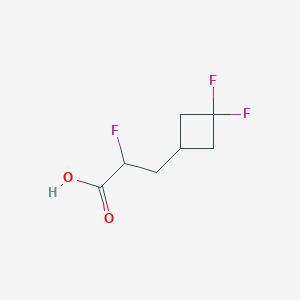
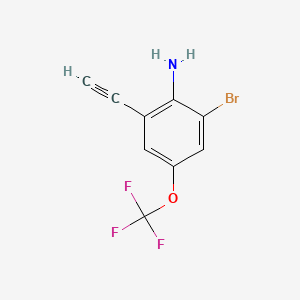
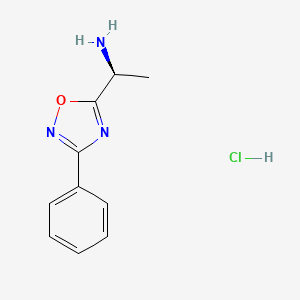
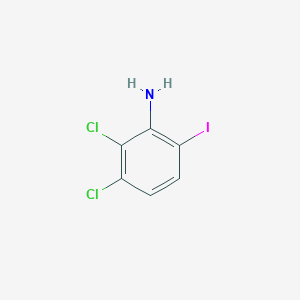
![Tert-butyl 8-bromo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B13467692.png)
![[(E)-2-(2,4-difluorophenyl)vinyl]boronic acid](/img/structure/B13467695.png)

![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate](/img/structure/B13467708.png)
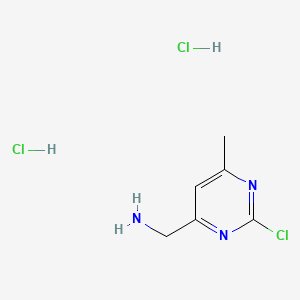
![N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide](/img/structure/B13467725.png)
